

Application Notes and Protocols for C108297 Solubility

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Compound of Interest

Compound Name: C108297

Cat. No.: B15612248

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility of **C108297** (also known as Cort108297), a selective glucocorticoid receptor (GR) modulator. Understanding the solubility of this compound is critical for its effective use in a variety of research and drug development applications, from in vitro assays to in vivo studies.

Summary of C108297 Solubility

C108297 exhibits high solubility in dimethyl sulfoxide (DMSO). For aqueous-based applications and in vivo studies, co-solvent systems are typically required to achieve desired concentrations. Specific quantitative solubility data in common laboratory solvents such as ethanol, methanol, water, or phosphate-buffered saline (PBS) is not readily available in public literature. Researchers are advised to determine the solubility in their specific solvent of choice experimentally.

Quantitative Solubility Data

Solvent/Vehicle	Solubility	Molar Concentration	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL	186.72 mM	Ultrasonic treatment may be required to achieve full dissolution. It is recommended to use a fresh, anhydrous grade of DMSO as its hygroscopic nature can impact solubility. [1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 4.67 mM	This vehicle creates a clear solution and is suitable for in vivo administration. [2]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	≥ 4.67 mM	An alternative vehicle for in vivo studies that also yields a clear solution.

Experimental Protocols

To ensure accurate and reproducible results, it is essential to follow standardized protocols for preparing solutions of **C108297** and determining its solubility in novel solvent systems.

Protocol for Preparing a 100 mM Stock Solution in DMSO

Materials:

- **C108297** powder (MW: 535.56 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Vortex mixer
- Ultrasonic bath
- Sterile microcentrifuge tubes or vials

Procedure:

- Weigh out 5.36 mg of **C108297** powder and place it into a sterile vial.
- Add 100 μ L of anhydrous DMSO to the vial.
- Vortex the mixture thoroughly for 1-2 minutes.
- If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
- Store the stock solution at -20°C or -80°C for long-term stability. For use, thaw at room temperature and vortex before dilution.

Protocol for Determining Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

- **C108297** powder
- Solvent of interest (e.g., Ethanol, PBS, Water)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge

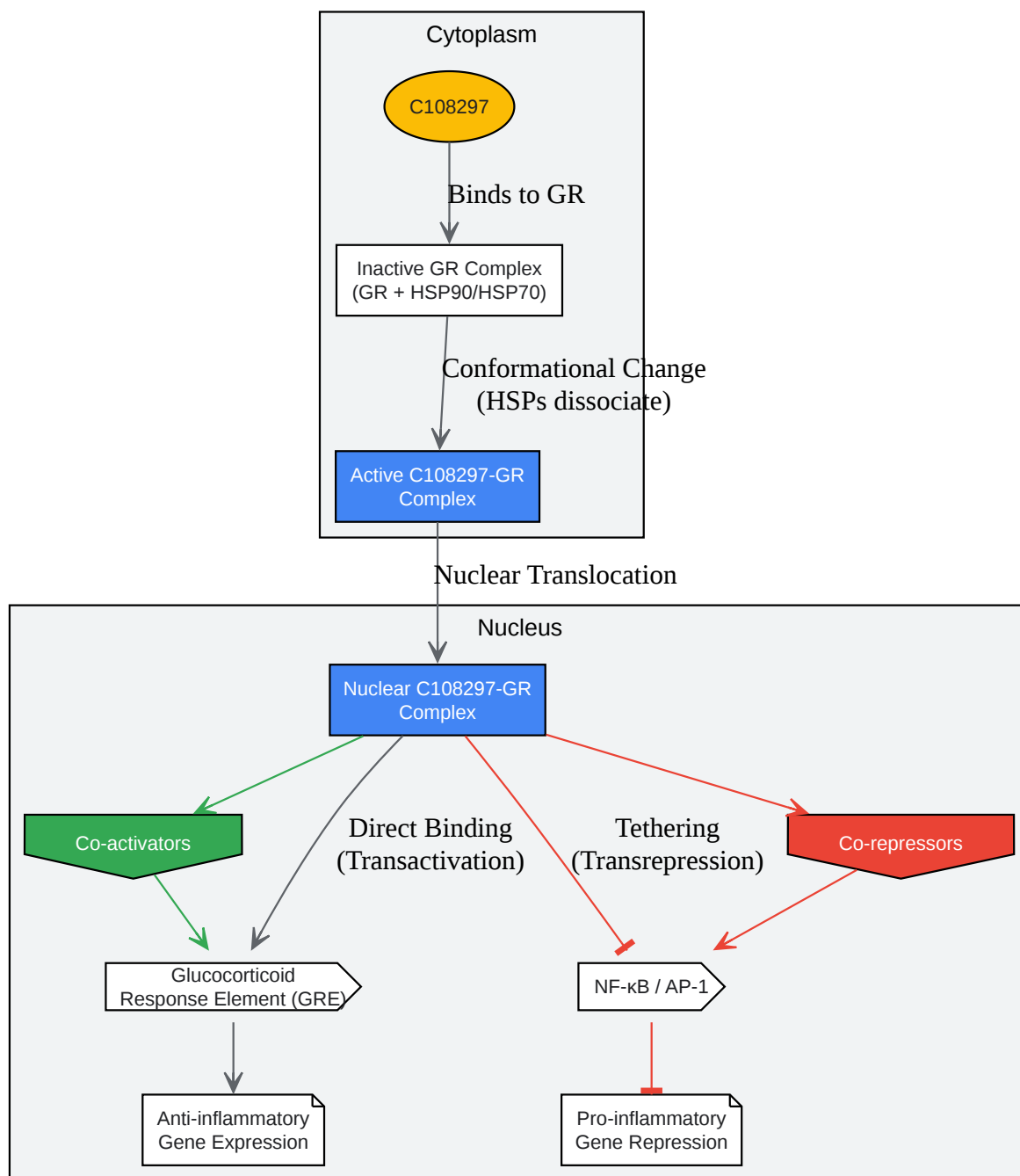
- Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Add an excess amount of **C108297** powder to a glass vial. The excess solid should be clearly visible.
- Add a known volume of the solvent of interest to the vial.
- Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
- After incubation, allow the vials to stand to let the undissolved material settle.
- Centrifuge the samples to pellet any remaining solid.
- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
- Quantify the concentration of **C108297** in the diluted sample using a calibrated analytical method.
- Calculate the original solubility in the solvent of interest, accounting for the dilution factor.

C108297 and the Glucocorticoid Receptor Signaling Pathway

C108297 is a selective modulator of the glucocorticoid receptor (GR). Unlike full agonists or antagonists, it induces a unique conformational change in the receptor. This leads to differential recruitment of co-activator and co-repressor proteins, resulting in gene- and tissue-specific effects. This selective modulation is key to its therapeutic potential, aiming to separate the anti-inflammatory benefits of GR activation from the adverse metabolic side effects.

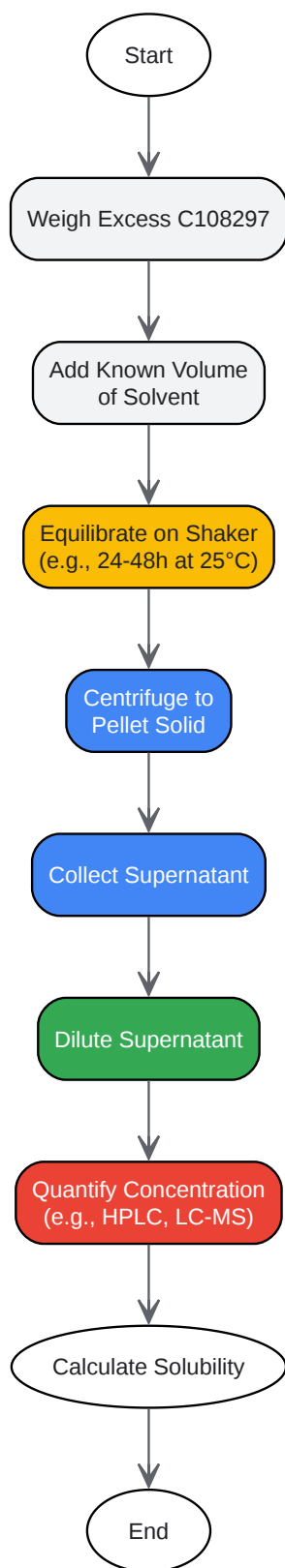


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Caption: **C108297** binds to the cytoplasmic GR, leading to nuclear translocation and selective gene regulation.

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of **C108297** in a solvent of interest.



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Caption: Workflow for determining the thermodynamic solubility of **C108297**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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- To cite this document: BenchChem. [Application Notes and Protocols for C108297 Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612248#c108297-solubility-in-dmso-and-other-solvents]

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